N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride
Description
N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride is a structural analog of the beta-blocker Sotalol Hydrochloride (CAS 959-24-0), which is clinically used to treat arrhythmias . The compound features a methanesulfonamide group attached to a phenyl ring substituted with a 2-aminoethyl side chain. Unlike Sotalol Hydrochloride, which contains a hydroxyethyl-isopropylamine moiety, this compound lacks the hydroxyl and isopropyl groups, resulting in distinct physicochemical and pharmacological properties . It is often identified as a related compound or synthetic intermediate in the production or degradation pathways of Sotalol Hydrochloride .
Properties
Molecular Formula |
C9H15ClN2O2S |
|---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H |
InChI Key |
VHZQNBNTIDVWPR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is a compound with significant biological activity, particularly as an anti-inflammatory and analgesic agent. It is also used as a building block for synthesizing more complex molecules in chemistry. Research is ongoing to explore its potential as a therapeutic agent in medicine, as well as its use in the production of various chemical products and intermediates in industry.
Chemical Reactions Analysis
N-(4-(2-Aminoethyl)phenyl)methanesulfonamide undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form sulfonic acids. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction Reduction reactions can convert the sulfonamide group to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
- Substitution The sulfonamide group can be substituted with other functional groups under appropriate conditions. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific and Medical Research Applications
N-(4-(2-Aminoethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
- Building Block for Synthesis It is used as a building block for synthesizing more complex molecules.
- Biological Activity Studies The compound is studied for its potential biological activity and interactions with biomolecules.
- Therapeutic Potential Research is ongoing to explore its potential as a therapeutic agent.
- Industrial Applications It is used in the production of various chemical products and intermediates.
Case Studies
- COX-2 Inhibition A detailed investigation showed that this compound effectively inhibited COX-2 activity in vitro, leading to reduced levels of inflammatory markers in treated cell lines. This study supports its potential application in treating chronic inflammatory conditions.
- Cardiovascular Interaction Another study explored the interaction of sulfonamide derivatives with calcium channels. It was found that these compounds could modulate coronary resistance and perfusion pressure, indicating a dual role in both cardiovascular and inflammatory pathways.
- Computational Drug Discovery Using computational methods, researchers have modeled the interactions between this compound and various biological targets. These studies have provided insights into optimizing its structure for enhanced efficacy and reduced side effects.
- Geldanamycin Amine Analogs Synthesis, structure and anticancer activity of new geldanamycin amine analogs containing C(17)- or C(20)- flexible and rigid .
- Potentiating Glutamate Receptor Function The present invention provides certain N-substituted sulfonamide derivatives useful for potentiating glutamate receptor function in a mammal .
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key differences among N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride and its analogs:
Pharmacological and Functional Differences
- Sotalol Hydrochloride : Exhibits Class II (beta-blocking) and Class III (potassium channel blocking) antiarrhythmic activity due to its hydroxyethyl-isopropylamine structure .
- This compound: Lacks the hydroxyl group critical for beta-blocking activity, rendering it pharmacologically inactive .
- Oxo Sotalol Hydrochloride : The ketone group reduces its ability to bind adrenergic receptors, making it less potent than Sotalol .
- Sotalol Related Compound C: The isopropylaminoethyl group may retain partial beta-blocking activity but lacks the hydroxyl group necessary for potassium channel effects .
Research Findings and Regulatory Status
- Impurity Profiling: this compound is monitored as a process-related impurity in Sotalol Hydrochloride batches, with acceptance criteria set by the USP and EP .
- Analytical Methods : Deuterated Sotalol (Sotalol-d6) is used as an internal standard in mass spectrometry to quantify Sotalol and its impurities in biological matrices .
- Pharmacopeial Standards : USP Sotalol Hydrochloride RS (Reference Standard) includes specifications for related compounds A, B, and C, ensuring batch-to-batch consistency .
Biological Activity
N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound this compound features a sulfonamide moiety, which is known for its ability to interact with various biological molecules. Its molecular weight is approximately 287 g/mol, and it exhibits unique properties that make it suitable for therapeutic applications.
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and modulate biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, leading to their inhibition. This is particularly relevant for cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs has been linked to potential anticancer effects.
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies:
- In Vitro Studies : The compound has been shown to induce apoptosis in cancer cell lines, such as breast cancer MDA-MB-231 cells. Treatment with the compound resulted in significant apoptotic signals, indicating its potential as an anticancer agent .
- Mechanisms of Action : The induction of apoptosis is believed to occur through caspase activation and cell cycle arrest, which are critical pathways in cancer therapy .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been documented in several studies:
- Inflammatory Pathways : this compound may influence inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other sulfonamides is insightful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Sulfanilamide | Antibacterial | Classic sulfonamide with broad use |
| Sulfamethoxazole | Antibacterial | Commonly used antibiotic |
| Ampiroxicam | Anti-inflammatory | Selective COX-2 inhibitor |
| This compound | Anticancer and anti-inflammatory | Unique enzyme inhibition profile |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Study : In vitro experiments showed that treatment with the compound significantly increased apoptotic markers in MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory cytokines, demonstrating its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves coupling a methanesulfonamide group to a functionalized phenyl ring. For example, intermediates like β-Chloro-p-phenetidine Hydrochloride (CAS: 34240-28-3) are used as precursors, with reactions performed under reflux in solvents like acetonitrile or ethanol . Purity is optimized via silica gel column chromatography (e.g., 0%–30% methanol/dichloromethane gradients) and recrystallization from ethyl acetate/hexane . Analytical validation via HPLC (≥98% purity) and NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) is critical .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- NMR : Key signals include aromatic protons (δ 6.8–7.9 ppm), methylene groups in the aminoethyl chain (δ 2.8–3.2 ppm), and methanesulfonamide protons (δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 285 [M+H]⁺) confirm the molecular formula. Fragmentation patterns help validate the sulfonamide and aminoethyl moieties .
- X-ray crystallography : Used for resolving bond angles and spatial arrangements in related compounds, though data for this specific derivative may require further study .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of sulfonamide derivatives, such as enzyme inhibition vs. receptor modulation?
- Methodology :
- Target-specific assays : Compare IC₅₀ values across different biological targets (e.g., serotonin receptors vs. proteases) to identify selectivity .
- Covalent binding studies : Use techniques like fluorescence polarization or isothermal titration calorimetry (ITC) to assess whether the methanesulfonamide group forms irreversible bonds with nucleophilic residues (e.g., cysteine thiols) .
- Computational docking : Molecular dynamics simulations can predict binding modes to reconcile divergent activity profiles .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?
- Methodology :
- Continuous flow reactors : Improve yield and reduce byproducts (e.g., N-alkylation impurities) by controlling residence time and temperature .
- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Et₃N), and reaction time to identify robust conditions .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What analytical methods resolve challenges in quantifying low-abundance metabolites or degradation products?
- Methodology :
- LC-MS/MS : Enables detection of trace metabolites (e.g., hydrolyzed sulfonamide or oxidized aminoethyl derivatives) with limits of quantification (LOQ) <1 ng/mL .
- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 1N HCl/NaOH) identifies major degradation pathways .
- Impurity profiling : Use reference standards (e.g., Dronedarone-related compounds) to calibrate HPLC methods for identifying structurally similar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
